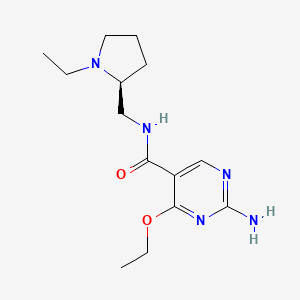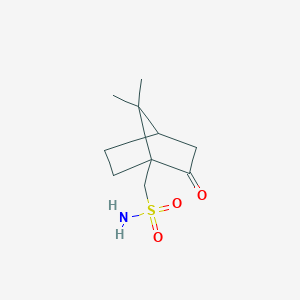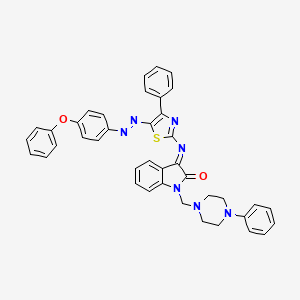
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is a chemical compound known for its selective and potent antagonistic properties on dopamine D2 and D3 receptors. This compound is often used in scientific research to study the effects of dopamine receptor antagonism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the ethoxy group, and the attachment of the pyrrolidinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its use in research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with dopamine receptors.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the compound’s reactivity and developing new synthetic methods.
Biology: Investigating the role of dopamine receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications for conditions related to dopamine dysregulation, such as schizophrenia and Parkinson’s disease.
Industry: Developing new materials and chemical processes based on the compound’s unique properties.
Wirkmechanismus
The compound exerts its effects by selectively binding to dopamine D2 and D3 receptors, blocking the action of dopamine. This antagonistic activity can modulate neurotransmission, affecting various physiological and behavioral processes. The molecular targets and pathways involved include the inhibition of dopamine-mediated signaling, which can influence mood, cognition, and motor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eticlopride hydrochloride: Another selective dopamine D2/D3 receptor antagonist with similar pharmacological properties.
Raclopride: A compound with a similar structure and function, used in research to study dopamine receptor antagonism.
Uniqueness
(S)-(-)-2-Amino-4-ethoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-pyrimidinecarboxamide is unique due to its specific binding affinity and selectivity for dopamine D2 and D3 receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
84332-40-1 |
|---|---|
Molekularformel |
C14H23N5O2 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
2-amino-4-ethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H23N5O2/c1-3-19-7-5-6-10(19)8-16-12(20)11-9-17-14(15)18-13(11)21-4-2/h9-10H,3-8H2,1-2H3,(H,16,20)(H2,15,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
ABFYYXAMWONITJ-JTQLQIEISA-N |
Isomerische SMILES |
CCN1CCC[C@H]1CNC(=O)C2=CN=C(N=C2OCC)N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(N=C2OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















